2',5'-Dideoxy-adenosine 3'-monophosphate

描述

Overview of Nucleotide Analogs in Biochemical Research

Nucleotide analogs are compounds structurally similar to naturally occurring nucleotides. numberanalytics.comwikipedia.org These synthetic or naturally occurring molecules are powerful tools in biochemical and medical research. numberanalytics.com Their utility stems from their ability to mimic natural nucleotides, allowing them to interact with cellular machinery, but often with altered outcomes. numberanalytics.comnumberanalytics.com These analogs can be broadly categorized into two groups: those that can be incorporated into DNA or RNA, and those that act as inhibitors or modulators of enzymes involved in nucleotide metabolism. numberanalytics.com

By introducing specific modifications to the sugar moiety, the nucleobase, or the phosphate (B84403) group, scientists can create analogs that serve various purposes. wikipedia.orgnumberanalytics.com For instance, some are used as antiviral and anticancer agents, where their incorporation into viral or cancer cell DNA or RNA disrupts replication and proliferation. numberanalytics.comnih.gov Others are designed to inhibit specific enzymes with high precision, providing researchers with the ability to probe the function of these enzymes in complex biological systems. numberanalytics.comnih.gov The development of these molecular tools has been instrumental in elucidating the mechanisms of DNA and RNA polymerases, reverse transcriptases, and other key enzymes. nih.gov

The Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathway and Adenylyl Cyclases

The cyclic adenosine monophosphate (cAMP) signaling pathway is a fundamental and ubiquitous signal transduction cascade in cell communication. wikipedia.orgnih.gov This pathway is typically initiated by the binding of an extracellular signal, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) on the cell surface. wikipedia.orgyoutube.com This binding activates the GPCR, which in turn activates an associated G protein, specifically the Gs alpha subunit. wikipedia.orgyoutube.com

The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase (also known as adenylate cyclase). wikipedia.orgapexbt.com Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, leading to a rapid increase in the intracellular concentration of this second messenger. nih.govyoutube.com cAMP then activates downstream effectors, most notably protein kinase A (PKA). youtube.comyoutube.com Activated PKA proceeds to phosphorylate a multitude of target proteins, thereby altering their activity and bringing about a specific cellular response. youtube.com The regulation of adenylyl cyclase activity is therefore a critical control point in this signaling cascade. nih.gov The pathway is deactivated through the hydrolysis of GTP by the Gs alpha subunit and the degradation of cAMP by enzymes called phosphodiesterases. wikipedia.org

Structural Characteristics of 2',5'-Dideoxy-adenosine 3'-monophosphate and its Research Significance

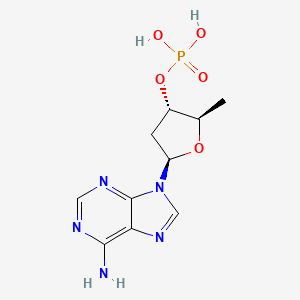

This compound is a modified nucleotide analog of adenosine monophosphate. Its defining structural features are the absence of hydroxyl groups at the 2' and 5' positions of the ribose sugar ring. The "dideoxy" designation highlights the removal of these two hydroxyl groups, which are present in the parent molecule, adenosine. A phosphate group is attached to the 3' position of the sugar.

While much of the direct research has been conducted on its parent nucleoside, 2',5'-dideoxyadenosine (B1206784), the significance of the 3'-monophosphate form is likely linked to its role as the active intracellular metabolite. caymanchem.com Nucleoside analogs often need to be phosphorylated within the cell to become active inhibitors. wikipedia.org

The primary research significance of this compound family lies in its potent and non-competitive inhibition of adenylyl cyclase. medchemexpress.comtargetmol.com 2',5'-dideoxyadenosine acts as a P-site inhibitor of the enzyme. apexbt.comtargetmol.com The "P-site" is a regulatory site on adenylyl cyclase that is distinct from the catalytic site where ATP binds. Inhibition through the P-site is a key mechanism for controlling cAMP production.

The ability of 2',5'-dideoxyadenosine to permeate cells and inhibit adenylyl cyclase has made it a valuable tool for studying the physiological roles of the cAMP pathway in various tissues and cell types. apexbt.comsigmaaldrich.com For example, it has been used to investigate the role of cAMP in cardiac function, where it has been shown to block the positive inotropic and chronotropic effects of β-adrenergic stimulation. medchemexpress.comtargetmol.com

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | 2',5'-dideoxy-3'-adenylic acid | C₁₀H₁₄N₅O₅P |

| 2',5'-Dideoxyadenosine | 2',5'-dd-Ado, NSC 95943 | C₁₀H₁₃N₅O₂ |

| Adenosine triphosphate | ATP | C₁₀H₁₆N₅O₁₃P₃ |

| Cyclic adenosine monophosphate | cAMP, 3',5'-cyclic AMP | C₁₀H₁₂N₅O₆P |

| 2',3'-Dideoxyadenosine | ddA | C₁₀H₁₃N₅O₂ |

Research Findings on 2',5'-Dideoxyadenosine Inhibition of Adenylyl Cyclase

| Parameter | Finding | Reference |

| Inhibition Type | Potent and non-competitive inhibitor of adenylyl cyclase. | medchemexpress.comtargetmol.com |

| Binding Site | Binds to the P-site of adenylyl cyclase. | apexbt.comtargetmol.com |

| IC₅₀ (Detergent-dispersed rat brain) | 2.7 µM | sigmaaldrich.com |

| IC₅₀ (General) | 3 µM | medchemexpress.comtargetmol.com |

| Effect on Forskolin-induced CRE reporter gene | Inhibits with an IC₅₀ of 33 µM in HEK293 cells. | apexbt.com |

| Effect on PACAP-induced reporter gene | Inhibits with an IC₅₀ of ~35 µM. | apexbt.com |

| Effect on Forskolin-induced Elk-1 transactivation | Inhibits with an IC₅₀ of 10 µM. | apexbt.com |

| Effect on β-adrenergic stimulation in heart | Reversibly inhibits positive inotropic and chronotropic effects. | medchemexpress.comtargetmol.com |

Structure

3D Structure

属性

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZMOICZSFFLB-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,5 Dideoxy Adenosine 3 Monophosphate and Its Derivatives

Chemical Synthesis of 2',5'-Dideoxy-adenosine 3'-monophosphate

The synthesis of this compound (2',5'-dd-3'-AMP) is a multi-step process that begins with the preparation of its nucleoside precursor, 2',5'-dideoxyadenosine (B1206784). A notable synthetic route avoids the use of toxic reagents by first converting 2'-deoxyadenosine (B1664071) into a 5'-phenylthio derivative. tandfonline.com Subsequent desulfurization of this intermediate using Raney nickel yields 2',5'-dideoxyadenosine. tandfonline.com

The phosphorylation of the 3'-hydroxyl group of the N-unprotected 2',5'-dideoxyadenosine is achieved through a chemoselective, one-pot phosphotriester formation. tandfonline.com This method involves the activation of the alcohol (the 3'-hydroxyl group) using tert-butyl magnesium chloride. tandfonline.com The activated nucleoside is then reacted with a phosphorylating agent, such as tris-(p-nitrophenyl) phosphate (B84403), to yield the target monophosphate. tandfonline.com

Table 1: Key Reagents in the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Precursor Synthesis | 2'-Deoxyadenosine | 1. Diphenyl disulfide, Tributylphosphine 2. Raney nickel | 2',5'-Dideoxyadenosine |

| Phosphorylation | 2',5'-Dideoxyadenosine | 1. tert-Butyl magnesium chloride 2. Tris-(p-nitrophenyl) phosphate | this compound |

This interactive table summarizes the primary chemical steps and reagents involved.

Synthesis of Phosphorylated Derivatives (e.g., Di- and Triphosphates) for Mechanistic Studies

To investigate the structure-activity relationships and mechanisms of enzyme inhibition, di- and triphosphate derivatives of 2',5'-dideoxyadenosine are synthesized. These derivatives have been shown to be potent noncompetitive inhibitors of adenylyl cyclase, acting via a distinct allosteric domain known as the "P"-site. sigmaaldrich.com The inhibitory potency increases with the addition of phosphate groups to the 3'-position. sigmaaldrich.com

A common synthetic strategy for these polyphosphates is a phosphotriester approach. cancer.gov This method utilizes an alkoxide activation of the monophosphate followed by reaction with a phosphorylating agent like 2,2,2-tribromoethyl phosphoromorpholinochloridate. cancer.gov This process allows for the sequential addition of phosphate groups to generate the corresponding 2',5'-dideoxyadenosine 3'-diphosphate (2',5'-dd-3'-ADP) and 2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP). cancer.gov

Table 2: Inhibitory Potency of Phosphorylated Derivatives on Type I Adenylyl Cyclase

| Compound | IC₅₀ (nM) |

|---|---|

| This compound | ~100 |

| 2',5'-Dideoxy-adenosine 3'-diphosphate | ~100 |

| 2',5'-Dideoxy-adenosine 3'-triphosphate | ~40 |

This interactive table displays the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the increasing potency with additional phosphate groups. Data sourced from sigmaaldrich.com.

Preparation of Prodrug Forms and Bioconjugates (e.g., Fluorescent Labels) for Cellular Research

To enhance cellular uptake and facilitate research, prodrugs and bioconjugates of 2',5'-dd-3'-AMP are prepared. The phosphate group of the molecule imparts a negative charge, limiting its ability to cross cell membranes. Prodrug strategies, such as the ProTide approach, can be employed to mask the phosphate group, improving cell permeability. This involves attaching a phosphoramidate (B1195095) moiety to the monophosphate, which is designed to be cleaved intracellularly to release the active nucleotide.

For cellular research applications like fluorescence resonance energy transfer (FRET) or photoaffinity labeling, bioconjugates are synthesized. These tools are invaluable for studying the structure of the adenylyl cyclase "P"-site. tandfonline.com

Fluorescent Labels : A fluorescent derivative can be prepared by linking a fluorophore, such as dansyl, to the phosphate group. tandfonline.com This involves a one-pot linkage where the 3'-hydroxyl of 2',5'-dideoxyadenosine is activated and then reacted with a pre-formed phosphorylated adduct of the fluorescent label. tandfonline.com

Photoaffinity Labels : For identifying and mapping binding sites, photoaffinity probes are used. These are created by attaching a photoreactive group, like an azidosalicyl moiety, to the 3'-position of 2',5'-dideoxyadenosine. nih.gov These ligands, which can also be radiolabeled with isotopes like ¹²⁵I, bind to the target enzyme and, upon UV irradiation, form a covalent bond, allowing for the identification of the binding protein. nih.gov

Table 3: Examples of Bioconjugates for Cellular Research

| Conjugate Type | Attached Moiety | Research Application |

|---|---|---|

| Fluorescent Probe | Dansyl Group | FRET studies of enzyme structure |

| Photoaffinity Ligand | (4-Azidosalicyl)glycyl | Irreversible labeling of adenylyl cyclase binding sites |

This interactive table provides examples of bioconjugates and their research applications.

Biochemical Mechanisms of Adenylyl Cyclase Inhibition by 2 ,5 Dideoxy Adenosine 3 Monophosphate

Binding to the Purine (B94841) (P)-Site of Adenylyl Cyclase

The inhibitory action of 2',5'-Dideoxyadenosine (B1206784) 3'-monophosphate on adenylyl cyclase is mediated through its interaction with the P-site, a regulatory domain distinct from the catalytic active site. medchemexpress.comsigmaaldrich.com This site is named for its requirement of an intact purine moiety for ligand binding. sigmaaldrich.comnih.gov The binding of ligands to the P-site is a characteristic property of all known mammalian adenylyl cyclase isoforms. sigmaaldrich.com

P-site inhibitors, including 2',5'-Dideoxyadenosine and its derivatives, function as allosteric modulators of adenylyl cyclase activity. nih.gov Their binding to the P-site induces a conformational change in the enzyme, leading to a reduction in its catalytic efficiency. nih.gov This mode of inhibition is non-competitive, meaning the inhibitor does not directly compete with the substrate (ATP) for binding to the catalytic site. medchemexpress.comnih.govsigmaaldrich.comnih.gov The inhibitory effect is typically more pronounced when the enzyme is in an activated state. sigmaaldrich.com

The interaction of P-site ligands can stabilize a "closed" conformation of the catalytic domains (C1 and C2), which is less conducive to catalysis. nih.gov This allosteric mechanism allows for fine-tuning of cAMP signaling in response to various physiological cues.

The presence and nature of a phosphate (B84403) group at the 3'-position of the ribose sugar are critical for the inhibitory potency of P-site ligands. sigmaaldrich.com Research has demonstrated a strong preference for 3'-phosphates in the interaction with the P-site. sigmaaldrich.com The inhibitory activity is significantly enhanced in 2'-deoxy and, even more so, in 2',5'-dideoxy derivatives. sigmaaldrich.com

Furthermore, the extent of phosphorylation at the 3'-position directly correlates with inhibitory potency. A series of adenine (B156593) nucleoside 3'-polyphosphates exhibit increasing inhibitory strength with the addition of successive phosphate groups. sigmaaldrich.comnih.gov For instance, the inhibitory potency follows the order of 3'-mono- < 3'-di- < 3'-triphosphate. nih.gov This suggests that the negatively charged phosphate groups play a crucial role in the electrostatic interactions within the P-site, thereby stabilizing the inhibitor-enzyme complex.

| Compound Feature | Relative Inhibitory Potency |

|---|---|

| 3'-Monophosphate | Less Potent |

| 3'-Diphosphate | Intermediate Potency |

| 3'-Triphosphate | More Potent |

Isozyme-Specific Interactions and Selectivity Profiles with Adenylyl Cyclases

The mammalian adenylyl cyclase family comprises at least nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC). nih.gov While P-site inhibition is a general feature of these enzymes, the sensitivity to specific P-site ligands can vary significantly among the different isozymes. nih.govsigmaaldrich.com

Research has demonstrated that the inhibitory potency of various adenine nucleoside derivatives is dependent on the adenylyl cyclase isozyme type. nih.gov For example, a study comparing recombinant AC isozymes (Types I, II, VI, VII, and three splice variants of Type VIII) revealed differences in their sensitivity to a range of P-site inhibitors. nih.gov

The table below summarizes the IC₅₀ values for 2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP), a potent analog, against several adenylyl cyclase isoforms, highlighting the isozyme selectivity.

| Adenylyl Cyclase Isoform | IC₅₀ (nM) |

|---|---|

| AC1 | 170 nih.gov |

| AC2 | 280 nih.gov |

| AC6 | 150 nih.gov |

| AC7 | 90 nih.gov |

| AC8 | 150 nih.gov |

These isozyme-specific differences in inhibitor potency suggest variations in the structure of the P-site domain among the adenylyl cyclase isoforms. nih.gov This variability presents an opportunity for the development of isozyme-selective inhibitors that could target specific signaling pathways in different cells and tissues.

Cellular Dynamics and Intracellular Activation in Research Models

Transport Mechanisms of 2',5'-Dideoxy-adenosine 3'-monophosphate Prodrugs Across Cell Membranes

The negatively charged phosphate (B84403) group of this compound (2',5'-dd-3'AMP) prevents it from passively diffusing across the lipophilic cell membrane. To circumvent this, a prodrug approach is employed, wherein the phosphate group is masked by lipophilic substituents. researchgate.net This modification neutralizes the negative charge, creating a more membrane-permeable compound. researchgate.net

One such strategy involves the creation of a bis(t-butyl-S-acyl-2-thioethyl), or bis(tBu-SATE), derivative. This prodrug, 2',5'-dd-3-AMP-bis(tBu-SATE), can effectively cross the plasma membrane and enter the cell's cytoplasm. researchgate.net This approach is analogous to that used for other nucleotide-based drugs, such as the antiviral agent Tenofovir disoproxil, which is a prodrug designed for efficient absorption and cellular uptake. wikipedia.org The lipophilic promoieties are crucial for enabling the transport of the nucleotide monophosphate into the intracellular environment where it can be activated. researchgate.net

Intracellular Metabolic Conversion to Active Inhibitory Forms (e.g., Phosphorylation)

Once the prodrug has successfully entered the cell, it must be converted into its pharmacologically active form. researchgate.net This bioactivation process involves the intracellular cleavage of the protective lipophilic groups from the phosphate moiety, likely by cellular esterases. This enzymatic action releases the native this compound within the cytoplasm. researchgate.net

Following the unmasking of the monophosphate, it is believed that the compound undergoes further phosphorylation by intracellular kinases. This sequential phosphorylation converts the 3'-monophosphate into its corresponding 3'-diphosphate (2',5'-dd-3'ADP) and 3'-triphosphate (2',5'-dd-3'ATP) forms. researchgate.net These 3'-polyphosphate derivatives are the potent, active inhibitors of adenylyl cyclases. researchgate.net This mechanism of intracellular phosphorylation to achieve the active triphosphate form is a common activation pathway for nucleoside and nucleotide analogs. nih.gov

Modulation of Intracellular cAMP Levels in Cell-Based Assays

The primary intracellular target of the activated forms of this compound is adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP) from ATP. researchgate.netqiagen.com By inhibiting this enzyme, the compound effectively reduces the intracellular concentration of cAMP.

In cell-based assays, this inhibitory effect is clearly demonstrated. Studies using OB1771 preadipocytes, prelabeled with [³H]adenine, have shown that the membrane-permeable prodrug, 2',5'-dd-3-AMP-bis(tBu-SATE), potently inhibits the forskolin-stimulated formation of [³H]cAMP within these intact cells. researchgate.net In contrast, the parent compound, 2',5'-dd-3'AMP, which cannot cross the cell membrane, shows no inhibitory activity in the same whole-cell assay. researchgate.net This highlights the necessity of the prodrug strategy for achieving intracellular activity. The unprotected compound is, however, effective at inhibiting adenylyl cyclase activity in assays using isolated cell membranes, confirming that its lack of activity in whole cells is due to its inability to reach its target. researchgate.net

| Compound | Experimental System | Effect on Forskolin-Stimulated cAMP Production | Reference |

|---|---|---|---|

| 2',5'-dd-3'AMP | Intact OB1771 Preadipocytes | No Inhibition | researchgate.net |

| 2',5'-dd-3-AMP-bis(tBu-SATE) (Prodrug) | Intact OB1771 Preadipocytes | Potent Inhibition | researchgate.net |

| 2',5'-dd-3'AMP | Isolated OB1771 Cell Membranes | Inhibition Observed | researchgate.net |

Effects on Downstream cAMP-Mediated Signaling Pathways in in vitro Cell Systems

The reduction in intracellular cAMP levels has direct consequences for downstream signaling pathways that are regulated by this second messenger. nih.gov The most prominent of these is the Protein Kinase A (PKA) pathway. qiagen.com In its inactive state, PKA exists as a tetramer; the binding of cAMP causes the dissociation of its catalytic subunits, which are then free to phosphorylate various substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). mdpi.com

By inhibiting adenylyl cyclase, 2',5'-dideoxyadenosine (B1206784) (the nucleoside precursor to 2',5'-dd-3'AMP) effectively blocks this entire cascade. In research using HEK293 cells that express a cAMP response element (CRE) reporter gene, 2',5'-dideoxyadenosine proved to be a potent inhibitor of cAMP-driven gene expression. nih.gov Importantly, further studies demonstrated the specificity of this action. While another inhibitor, SQ22,536, was found to have off-target effects, 2',5'-dideoxyadenosine did not inhibit the downstream effects mediated by cAMP analogs, which bypass the need for adenylyl cyclase activity. nih.gov This indicates that the effects of 2',5'-dideoxyadenosine on downstream signaling are specifically due to its inhibition of cAMP production and not from interference with other components of the pathway. nih.gov

| Inhibitor | Effect on AC-mediated CRE Activation | Effect on cAMP Analog-mediated PKA/Epac Activation | Primary Site of Action | Reference |

|---|---|---|---|---|

| 2',5'-dideoxyadenosine (ddAd) | Inhibits | No Inhibition | Adenylyl Cyclase | nih.gov |

| SQ22,536 | Inhibits | Inhibits (NCS pathway) | Adenylyl Cyclase and off-target sites | nih.gov |

Structure Activity Relationship Sar Studies of 2 ,5 Dideoxy Adenosine 3 Monophosphate Analogs

Impact of Ribose Modifications (e.g., Dideoxy Substitutions at 2' and 5' Positions)

Modifications to the ribose sugar are a cornerstone of the SAR for P-site inhibitors of adenylyl cyclase. The defining feature of 2',5'-Dideoxy-adenosine 3'-monophosphate is the absence of hydroxyl groups at the 2' and 5' positions of the ribose ring. This dideoxy configuration is critical for its high inhibitory potency.

Key research findings indicate that there is an enhanced efficacy with 2'-deoxyadenosine (B1664071) derivatives when compared to their adenosine (B11128) counterparts, highlighting the importance of the modification at the 2' position. researchgate.net The hydrophobic pocket within the catalytic site of adenylyl cyclases is a major factor in determining affinity for substituents at the 2'- and 3'-O-ribosyl positions of nucleotides. nih.gov The removal of the hydroxyl groups at both the 2' and 5' positions, as seen in 2',5'-dideoxyadenosine (B1206784), contributes significantly to its potent inhibitory effect. researchgate.nettandfonline.com While specific quantitative data on the step-wise removal of these hydroxyl groups is limited in the provided search results, the collective evidence underscores that the dideoxy nature of the ribose is a primary determinant of the high affinity for the P-site.

Table 1: Impact of Ribose Modifications on Adenylyl Cyclase Inhibition

| Compound | Ribose Modification | General Impact on Inhibition |

| Adenosine Analogs | Contains 2'-OH and 5'-OH | Lower inhibitory potency compared to deoxy derivatives. |

| 2'-Deoxyadenosine Analogs | Lacks 2'-OH | Enhanced inhibitory efficacy compared to adenosine analogs. researchgate.net |

| 2',5'-Dideoxyadenosine Analogs | Lacks both 2'-OH and 5'-OH | High-affinity P-site inhibition. researchgate.nettandfonline.com |

Influence of Adenine (B156593) Base Substitutions

The adenine base is another crucial component for the interaction of these analogs with the P-site of adenylyl cyclase. SAR studies have demonstrated that the purine (B94841) ring system, specifically adenine, is a shared structural requirement for both substrates (ATP) and P-site ligands. researchgate.net

While the adenine base itself is critical, substitutions on the purine ring can modulate inhibitory activity. For instance, the introduction of a fluorine atom at the 2-position of the adenine ring has been shown to produce compounds that are more potent as P-site inhibitors than their non-fluorinated parent compounds. nih.gov This suggests that the electronic properties and size of substituents at this position can influence the binding affinity to the P-site. Conversely, the binding of [3H]2',5'-dideoxyadenosine was not significantly affected by agonists and antagonists for adenosine receptors, such as 2-chloroadenosine and N6-phenylisopropyladenosine, indicating that the requirements for P-site binding are distinct from those of adenosine A1/A2 receptors. nih.gov

Table 2: Influence of Adenine Base Modifications on P-Site Inhibition

| Base Modification | Example Compound | Effect on P-Site Inhibition |

| Unmodified Adenine | This compound | Potent Inhibition. tandfonline.com |

| 2-Fluoro substitution | 2-Fluoroadenine arabinoside | More potent inhibitor than the parent compound. nih.gov |

| 2-Chloro substitution | 2-Chloroadenosine | Does not significantly affect [3H]2',5'-dideoxyadenosine binding to P-site. nih.gov |

| N6-substitution | N6-phenylisopropyladenosine | Does not significantly affect [3H]2',5'-dideoxyadenosine binding to P-site. nih.gov |

Role of Phosphate (B84403) Moiety Modifications (e.g., Mono-, Di-, Triphosphates)

The phosphorylation state of the 3'-position of 2',5'-dideoxyadenosine plays a pivotal role in determining its inhibitory potency. While the nucleoside 2',5'-dideoxyadenosine itself is an inhibitor, the addition of phosphate groups dramatically increases its affinity for the P-site. medchemexpress.com

This compound (2',5'-dd-3'-AMP) is a highly potent inhibitor, with reported IC50 values in the micromolar to sub-micromolar range. researchgate.nettandfonline.com Further phosphorylation to the diphosphate and triphosphate derivatives leads to a significant enhancement of this inhibitory activity. 2',5'-Dideoxy-adenosine 3'-triphosphate (2',5'-dd-3'-ATP) is a prototypical potent P-site inhibitor of mammalian adenylyl cyclases. nih.gov The increased negative charge from the additional phosphate groups likely strengthens the interaction with the P-site.

Table 3: Inhibitory Potency of 2',5'-Dideoxyadenosine Analogs based on 3'-Phosphate Chain Length

| Compound | Abbreviation | Number of Phosphates | Reported IC50 Values |

| 2',5'-Dideoxyadenosine | 2',5'-ddA | 0 | 3 µM medchemexpress.com |

| This compound | 2',5'-dd-3'-AMP | 1 | ~0.1 µM tandfonline.com |

| 2',5'-Dideoxy-adenosine 3'-triphosphate | 2',5'-dd-3'-ATP | 3 | AC1: 170 nM; AC2: 280 nM; AC5: 37 nM; AC6: 150 nM nih.gov |

Applications As a Research Tool and Biochemical Probe

Utilization in Adenylyl Cyclase Assays and Enzyme Kinetics Studies

2',5'-Dideoxyadenosine (B1206784) and its 3'-monophosphate derivative are widely used as inhibitors in adenylyl cyclase assays to probe enzyme function and kinetics. As a P-site inhibitor, 2',5'-dideoxyadenosine acts as a potent, cell-permeable, non-competitive inhibitor of adenylyl cyclase. medchemexpress.comsigmaaldrich.com Kinetic studies have consistently shown that its inhibitory action is not competitive with the substrate, adenosine-5'-triphosphate (ATP), confirming that it binds to a regulatory site distinct from the catalytic active site. nih.govresearchgate.net

The inhibitory potency of these compounds can vary significantly depending on the specific adenylyl cyclase isozyme and the tissue source. For instance, the IC₅₀ (half-maximal inhibitory concentration) for 2',5'-dideoxyadenosine is 3 µM for detergent-solubilized rat brain membranes but increases to 45 µM for the purified bovine brain enzyme. sigmaaldrich.com The phosphorylated derivative, 2',5'-dd-3'-AMP, is an even more potent inhibitor of the "P"-site. tandfonline.com Further phosphorylation to 2',5'-dideoxy-3'-ATP results in one of the most potent non-protein synthetic regulators of adenylyl cyclases discovered, with an IC₅₀ value of approximately 40 nM. researchgate.net This high affinity makes these compounds excellent tools for characterizing the P-site and for studying the allosteric regulation of adenylyl cyclase activity.

| Compound | Enzyme Source/Preparation | IC₅₀ Value | Reference |

|---|---|---|---|

| 2',5'-Dideoxyadenosine | Detergent-solubilized rat brain membranes | 3 µM | medchemexpress.comsigmaaldrich.com |

| 2',5'-Dideoxyadenosine | Purified bovine brain enzyme | 45 µM | sigmaaldrich.com |

| 2',5'-Dideoxyadenosine | Cultured bovine aortic endothelial cells (forskolin-induced activation) | 540 µM | sigmaaldrich.com |

| 2',5'-Dideoxy-3'-AMP | Adenylyl Cyclase "P"-site | ~0.1 µM | tandfonline.com |

| 2',5'-Dideoxy-3'-ATP | Brain adenylyl cyclases | ~40 nM | researchgate.net |

Application in Investigating cAMP-Dependent Cellular Processes in Experimental Systems

By effectively reducing intracellular cAMP levels, 2',5'-dideoxyadenosine serves as a valuable probe for dissecting cAMP-dependent cellular pathways. nih.gov In experimental systems, it is used to block the effects of stimuli that would otherwise increase cAMP production. For example, it can block the forskolin-induced activation of adenylyl cyclase in cultured cells and inhibit the positive inotropic and chronotropic effects of β-adrenergic agents like isoproterenol in cardiac tissue. sigmaaldrich.com

This inhibitory action allows researchers to confirm whether a specific cellular response is mediated by the cAMP signaling cascade. For instance, the use of 2',5'-dideoxyadenosine has demonstrated that it can reduce cAMP production and subsequently block the phosphorylation of downstream targets such as the glutamate receptor subunit GluA1 and the protein kinase Akt, which are involved in various neuronal processes. medchemexpress.com By applying this inhibitor, scientists can effectively uncouple a physiological event from the cAMP pathway, thereby clarifying the signaling mechanisms at play.

Development of Affinity Ligands and Chemical Probes for Adenylyl Cyclase Research

The core structure of 2',5'-dideoxyadenosine has been modified to create a range of powerful chemical probes for studying the structure and function of adenylyl cyclases. tandfonline.com These derivatives are designed to bind covalently to or near the P-site, allowing for its identification and characterization.

Key developments in this area include:

Photoaffinity Ligands : Azido-iodo-phenyl analogs of 2',5'-dideoxyadenosine have been synthesized to serve as 'P'-site selective photoaffinity probes. nih.gov These compounds bind to the enzyme and, upon exposure to UV light, form a covalent bond, irreversibly inactivating the adenylyl cyclase. This allows for the specific labeling and subsequent identification of the P-site binding domain within the enzyme's structure. nih.gov

Fluorescent Probes : A fluorescent derivative of 2',5'-dideoxyadenosine has been prepared to study the structure of the "P"-site. tandfonline.com By attaching a fluorescent group (dansyl), researchers can use techniques like resonance energy transfer (RET) to measure distances between the probe bound at the P-site and other parts of the enzyme, such as tryptophan residues, providing valuable structural information. tandfonline.com

High-Affinity Polyphosphate Derivatives : The synthesis of 2',5'-dideoxyadenosine 3'-di- and triphosphates has provided ligands with significantly higher affinity for the P-site than the monophosphate version. researchgate.net The availability of these potent ligands facilitates the development of a wider variety of probes, which are instrumental in investigating adenylyl cyclase structure and the physiological roles of P-site-mediated regulation. researchgate.net

| Analog Type | Specific Compound Example | Application | Reference |

|---|---|---|---|

| Photoaffinity Ligand | 3'-[(4-azido-3-iodophenyl)-acetyl]-2',5'-dideoxy-adenosine | Irreversible, light-dependent inactivation and labeling of adenylyl cyclase P-site. | nih.gov |

| Photoaffinity Ligand | 3'-[(4-azido-3-iodophenyl)-butyryl]-2',5'-dideoxyadenosine | Irreversible, light-dependent inactivation and labeling of adenylyl cyclase P-site. | nih.gov |

| Fluorescent Probe | Dansyl-conjugated 2',5'-dideoxy-3'-AMP | Structural studies of the P-site using resonance energy transfer (RET). | tandfonline.com |

| High-Affinity Ligand | 2',5'-Dideoxyadenosine 3'-diphosphate (2',5'-dd-3'-ADP) | Potent P-site inhibition for structural and functional studies. | researchgate.net |

| High-Affinity Ligand | 2',5'-Dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP) | Extremely potent P-site inhibition for developing advanced biochemical probes. | researchgate.net |

常见问题

Q. What methodologies address challenges in quantifying low concentrations of this compound in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with ultra-high-performance LC (UHPLC) improves sensitivity. Isotope dilution assays using deuterated internal standards minimize matrix effects, a technique validated for similar nucleotides in renal perfusate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。